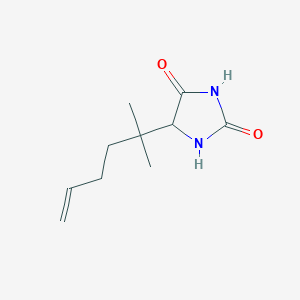

5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione

Description

BenchChem offers high-quality 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-5-6-10(2,3)7-8(13)12-9(14)11-7/h4,7H,1,5-6H2,2-3H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVAMPSIVUGASB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)C1C(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione: Structure, Properties, and Potential Applications

Disclaimer: The specific molecule, 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione, is a novel chemical entity for which specific experimental data is not publicly available. This guide has been constructed based on well-established principles of organic chemistry and a comprehensive review of the extensive literature on the imidazolidine-2,4-dione (hydantoin) class of compounds. The protocols and potential applications described herein are therefore predictive and intended to serve as a foundational resource for researchers.

Introduction: The Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a five-membered heterocyclic scaffold of immense interest in medicinal chemistry.[1] This core structure, characterized by two nitrogen atoms and two carbonyl groups, serves as a versatile framework in the synthesis of a wide array of pharmaceuticals, agrochemicals, and industrial materials. The biological significance of hydantoin derivatives is vast, with documented activities including anticonvulsant, antiarrhythmic, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The substitution pattern, particularly at the C-5 position of the hydantoin ring, plays a crucial role in determining the molecule's pharmacological profile.[4] This guide focuses on a specific, novel derivative, 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione, providing a theoretical yet technically grounded exploration of its chemical nature and potential.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione features the core hydantoin ring substituted at the 5-position with a 2-methylhex-5-en-2-yl group. This substituent introduces both a chiral center at the C5 position of the hydantoin ring and an additional site of unsaturation.

Molecular Structure:

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the predicted properties of 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione. These values are calculated or extrapolated from known data for structurally similar 5,5-disubstituted hydantoins.

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C10H16N2O2 | Calculated |

| Molecular Weight | 196.25 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Typical for hydantoin derivatives. |

| Melting Point | 180-220 °C | Dependent on crystal packing; a broad range is predicted. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | Based on the general solubility of hydantoins. |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~10.5 (s, 1H, N3-H), ~8.0 (s, 1H, N1-H), ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH₂), ~2.0 (m, 2H, -CH₂-CH=), ~1.8 (m, 2H, -C-CH₂-CH₂-), ~1.2 (s, 6H, -C(CH₃)₂) | Predicted chemical shifts based on similar structures.[5][6][7] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~175 (C4=O), ~156 (C2=O), ~138 (-CH=), ~115 (=CH₂), ~65 (C5), ~40-45 (alkyl CH₂), ~25 (alkyl CH₃) | The thiocarbonyl carbon would appear at a much lower field.[6] |

| IR (KBr, cm⁻¹) | ν: ~3200 (N-H stretching), ~1770 and ~1710 (C=O stretching, asymmetric and symmetric) | Characteristic carbonyl and N-H stretches for the hydantoin ring.[5][8] |

Synthesis of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione

A robust and widely applicable method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[9][10][11] This one-pot, multicomponent reaction utilizes a ketone or aldehyde as the starting material, which reacts with potassium cyanide and ammonium carbonate to yield the desired hydantoin.[4][12]

Proposed Synthetic Pathway

The synthesis of the title compound would logically proceed from 2-methylhex-5-en-2-one.

Caption: Proposed synthesis of the title compound via the Bucherer-Bergs reaction.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for this specific substrate.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylhex-5-en-2-one (0.1 mol), potassium cyanide (0.2 mol), and ammonium carbonate (0.4 mol).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water (100 mL) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is expected to proceed for 8-24 hours.[4]

-

Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove any unreacted salts. c. Carefully acidify the filtrate to a pH of approximately 2 with concentrated hydrochloric acid. This should be done in a fume hood as it may release residual hydrogen cyanide gas. d. The hydantoin product is expected to precipitate upon acidification.

-

Isolation and Purification: a. Cool the acidified mixture in an ice bath to maximize precipitation. b. Collect the solid product by vacuum filtration and wash with cold water. c. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol/water, to yield the pure 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione.

Potential Biological Significance and Therapeutic Applications

While the specific biological activities of 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione have not been determined, the broader class of 5,5-disubstituted hydantoins exhibits a wide range of pharmacological effects. This suggests that the title compound could be a valuable candidate for biological screening.

-

Anticonvulsant Activity: Many 5-substituted hydantoins, most notably phenytoin (5,5-diphenylhydantoin), act as anticonvulsants by modulating voltage-gated sodium channels in neurons.[12] The specific nature of the 5-substituent is critical for this activity.

-

Anticancer Properties: Various imidazolidine-2,4-dione derivatives have demonstrated promising anticancer activity against several cancer cell lines.[2] The mechanisms can be diverse, including the inhibition of key enzymes or disruption of cellular signaling pathways.

-

Antimicrobial and Antifungal Activity: The hydantoin scaffold is present in a number of compounds with demonstrated antimicrobial and antifungal properties.

-

Other Potential Activities: Research has also pointed to potential applications of hydantoin derivatives as anti-inflammatory, antidiabetic, and antiarrhythmic agents.[1][13]

The unique 2-methylhex-5-en-2-yl substituent introduces a combination of steric bulk and a terminal alkene, which could influence receptor binding, metabolic stability, and pharmacokinetic properties. The presence of the terminal double bond also offers a handle for further chemical modification and the development of second-generation compounds.

Caption: Potential therapeutic applications based on the hydantoin scaffold.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione. By leveraging the extensive knowledge base of the broader hydantoin class of compounds, we have outlined its likely chemical structure, physicochemical properties, a viable synthetic route, and its potential as a pharmacologically active agent. It is our hope that this document will serve as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this novel chemical entity. Further empirical research is necessary to validate these predictions and fully elucidate the properties and applications of this compound.

References

-

D. L. J. Clive, The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity, PMC, [URL not available].[9]

-

MDPI, Bucherer–Bergs Multicomponent Synthesis of Hydantoins, Encyclopedia MDPI, 2021.[10]

-

G. Muhubhupathi et al., Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential, Asian Journal of Research in Chemistry, 2025.

-

BenchChem, A Head-to-Head Comparison of 5-Substituted Hydantoins for Anticonvulsant Activity, BenchChem, 2025.[12]

-

N/A, SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS, Semantic Scholar, [URL not available].[4]

-

N/A, Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line, Science Alert, [URL not available].[13]

-

N/A, AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE, RJPN, [URL not available].[2]

-

N/A, Bucherer-Bergs Reaction, Cambridge University Press, [URL not available].[11]

-

MDPI, Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives, MDPI, 2010.[1]

-

L. K. Abdulrahman et al., The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives, ResearchGate, 2018.[3]

-

N/A, Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals, Chemical Science (RSC Publishing), [URL not available].[14]

-

N/A, Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals, PMC, [URL not available].[15]

-

R. N. Comber et al., 5,5-Disubstituted hydantoins: syntheses and anti-HIV activity, Journal of Medicinal Chemistry - ACS Publications, [URL not available].[16]

-

N/A, N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation, ACS Omega - ACS Publications, 2025.[17]

-

N/A, Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals, The University of Liverpool Repository, 2019.[18]

-

N/A, Synthesis of 5,5′-disubstituted hydantoins via MCR of MAs, ResearchGate, [URL not available].[19]

-

N/A, A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations, MDPI, 2025.[5]

-

BenchChem, Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives, BenchChem, 2025.[6]

-

N/A, N-alkylated 5,5-diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Inhibitory Estimation, Preprints.org, 2025.[7]

-

R. K. Saunthwal et al., Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals, RSC Publishing, 2019.[8]

Sources

- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives | MDPI [mdpi.com]

- 2. rjpn.org [rjpn.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. preprints.org [preprints.org]

- 8. Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05263H [pubs.rsc.org]

- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 11. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scialert.net [scialert.net]

- 14. Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 19. researchgate.net [researchgate.net]

The Therapeutic Potential of 5,5-Disubstituted Imidazolidine-2,4-diones: A Technical Guide for Drug Discovery

This guide provides an in-depth technical exploration of the pharmacological potential inherent in the 5,5-disubstituted imidazolidine-2,4-dione scaffold, commonly known as the hydantoin ring system. While direct research on a specific analogue, 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione, is not extensively documented in publicly available literature, this molecule will serve as a guiding hypothetical candidate to illustrate the principles and methodologies central to the discovery and development of novel therapeutics from this privileged chemical class. Our focus will be on the well-established anticonvulsant properties of hydantoins, while also touching upon their expanding therapeutic landscape.

Part 1: The Imidazolidine-2,4-dione Scaffold: A Foundation for Therapeutic Innovation

The imidazolidine-2,4-dione, or hydantoin, nucleus is a five-membered heterocyclic ring system that has proven to be a remarkably versatile scaffold in medicinal chemistry.[1][2][3] Its structural rigidity, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological activity.

The historical significance of this scaffold is anchored by the discovery of phenytoin (5,5-diphenylimidazolidine-2,4-dione), a cornerstone in the treatment of epilepsy for decades.[4][5] The success of phenytoin established the 5,5-disubstituted hydantoin motif as a critical pharmacophore for anticonvulsant activity, prompting extensive research into related analogues.[5] The substituents at the C-5 position are particularly crucial in modulating the interaction with biological targets, most notably voltage-gated sodium channels.

Our hypothetical lead, 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione, introduces a unique aliphatic, unsaturated side chain at the C-5 position. The exploration of its therapeutic potential would logically commence with its chemical synthesis, followed by a systematic pharmacological evaluation.

Part 2: Synthesis and Chemical Space Exploration

The synthesis of 5,5-disubstituted hydantoins is well-established, with the Bucherer-Bergs reaction being a primary and highly efficient method.[1][6] This one-pot, multi-component reaction offers a straightforward route to a diverse range of hydantoin derivatives from readily available ketones or aldehydes.

Proposed Synthesis of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione via the Bucherer-Bergs Reaction

The synthesis would commence from the corresponding ketone, 2-methylhex-5-en-2-one.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-methylhex-5-en-2-one (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water, add potassium cyanide (2.0 eq.) and ammonium carbonate (4.0 eq.).

-

Reaction Conditions: The reaction mixture is typically heated to 50-60 °C in a sealed pressure vessel. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting ketone.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then acidified with a mineral acid (e.g., HCl) to precipitate the crude hydantoin product. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices: The use of a sealed vessel is crucial due to the in situ formation of ammonia and carbon dioxide. The molar excess of cyanide and carbonate drives the equilibrium towards the formation of the hydantoin ring. Acidification is necessary to protonate the hydantoin and facilitate its precipitation from the aqueous solution.

Exploring the Chemical Space

To establish a structure-activity relationship (SAR), a library of analogues based on our hypothetical lead would be synthesized. This would involve varying the substituents at the C-5 position to probe the effects of lipophilicity, steric bulk, and electronic properties on biological activity.

Part 3: Pharmacological Evaluation: A Focus on Anticonvulsant Activity

A tiered approach to pharmacological screening is essential for the efficient evaluation of new chemical entities.

In Vivo Anticonvulsant Screening

Initial efficacy is often assessed in well-validated rodent models of seizures.

3.1.1. Maximal Electroshock (MES) Test

This model is highly predictive of efficacy against generalized tonic-clonic seizures.[7][8]

Experimental Protocol:

-

Animal Preparation: Adult male mice or rats are used. The test compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose), is administered intraperitoneally (i.p.) or orally (p.o.).

-

Drug Administration: A range of doses of the test compound and a vehicle control are administered to different groups of animals. A positive control, such as phenytoin (25 mg/kg, i.p.), is also included.[8]

-

Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-i.p. administration), a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.

-

Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals, is calculated using probit analysis.

3.1.2. Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is used to identify compounds effective against absence seizures and myoclonic seizures.[7][8] PTZ is a GABAA receptor antagonist.[8]

Experimental Protocol:

-

Animal Preparation and Dosing: Similar to the MES test.

-

Induction of Seizure: At the time of predicted peak effect, a convulsant dose of pentylenetetrazole (e.g., 60-85 mg/kg) is injected subcutaneously.[8]

-

Observation: Animals are observed for a period of 30 minutes for the onset of clonic seizures lasting for at least 5 seconds.

-

Data Analysis: The ED50 is calculated based on the ability of the compound to prevent the onset of clonic seizures.

3.1.3. 6-Hz Psychomotor Seizure Test

This model is particularly useful for identifying compounds that may be effective against therapy-resistant partial seizures.[7][9]

Experimental Protocol:

-

Animal Preparation and Dosing: Similar to the MES test.

-

Induction of Seizure: A low-frequency (6 Hz) electrical stimulus of longer duration (e.g., 3 seconds) is delivered via corneal electrodes.

-

Observation: Animals are observed for seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae.

-

Data Analysis: The ED50 is determined for the protection against this seizure phenotype.

Preliminary Safety and Neurological Deficit Assessment

Rotarod Test: This test is used to assess motor coordination and potential neurological deficits at doses that show anticonvulsant activity.

Experimental Protocol:

-

Training: Animals are trained to remain on a rotating rod (e.g., at 6-10 rpm).

-

Testing: Following drug administration, animals are placed on the rotating rod at various time points, and the time until they fall off is recorded.

-

Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.

The Protective Index (PI) is then calculated as PI = TD50 / ED50. A higher PI indicates a wider margin of safety.

In Vitro Mechanistic Studies

To elucidate the mechanism of action, in vitro assays are employed, with a primary focus on ion channels.

Patch-Clamp Electrophysiology: This technique allows for the direct measurement of ion channel currents in isolated neurons or cell lines expressing specific channel subtypes. It can determine if a compound modulates voltage-gated sodium, potassium, or calcium channels, which are key targets for many antiepileptic drugs.

Workflow for In Vitro Mechanistic Studies:

Caption: Workflow for elucidating the mechanism of action of a novel anticonvulsant.

Part 4: Data Interpretation and Lead Optimization

The collective data from in vivo efficacy, safety, and in vitro mechanistic studies will guide the lead optimization process.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes):

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6-Hz ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (MES) |

| Phenytoin | 9.5 | >100 | 35 | 68 | 7.2 |

| Hypothetical Lead | 15 | >100 | 25 | >150 | >10 |

| Analogue 1 | 12 | >100 | 20 | 100 | 8.3 |

| Analogue 2 | >100 | 80 | >100 | >150 | - |

This data would suggest that our hypothetical lead and Analogue 1 possess a promising anticonvulsant profile, similar to phenytoin, but with a potentially wider safety margin. Analogue 2, on the other hand, may have a different mechanism of action, possibly targeting pathways relevant to absence seizures.

Part 5: Expanding Therapeutic Horizons

The imidazolidine-2,4-dione scaffold is not limited to anticonvulsant activity. Derivatives have shown promise in a variety of other therapeutic areas:

-

Anticancer: Some hydantoin derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6][10]

-

Antimicrobial: The scaffold has been explored for the development of new antibacterial and antifungal agents.[1][11]

-

Anti-inflammatory: Certain derivatives have shown potential as anti-inflammatory agents.[2][11]

-

Antidiabetic: The hydantoin ring is a component of some compounds investigated for their hypoglycemic effects.[11]

-

Antischistosomal: Recent studies have highlighted the potential of imidazolidine-2,4-dione derivatives as agents against schistosomiasis.[12]

Logical Pathway for Exploring New Indications:

Caption: Strategy for expanding the therapeutic applications of the hydantoin scaffold.

References

-

AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN. (n.d.). Retrieved February 23, 2026, from [Link]

-

Antischistosomal activity of imidazolidine-2,4-dione derivatives | Antimicrobial Agents and Chemotherapy - ASM Journals. (2026, January 27). Retrieved February 23, 2026, from [Link]

- FR2944524B1 - IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND THEIR USE AS A MEDICINAL PRODUCT - Google Patents. (n.d.).

-

Imidazolidine-2,4-dione: Significance and symbolism. (2025, June 22). Retrieved February 23, 2026, from [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives - MDPI. (2010, March 22). Retrieved February 23, 2026, from [Link]

-

SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL - Semantic Scholar. (n.d.). Retrieved February 23, 2026, from [Link]

-

Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety | Request PDF - ResearchGate. (2026, January 23). Retrieved February 23, 2026, from [Link]

-

Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed. (2025, April 1). Retrieved February 23, 2026, from [Link]

-

Synthesis of imidazolidine 2,4 – dione derivatives - ScienceScholar. (2022, April 27). Retrieved February 23, 2026, from [Link]

-

Psychopharmacological Studies of 5-(4-Methylphenyl)-3-Phenylimidazolidine-2,4-dione (HPA-05) in Mice - JOCPR. (n.d.). Retrieved February 23, 2026, from [Link]

-

(PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives - ResearchGate. (2018, January 25). Retrieved February 23, 2026, from [Link]

-

substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. (2017, January 26). Retrieved February 23, 2026, from [Link]

-

Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC. (2023, October 27). Retrieved February 23, 2026, from [Link]

-

Synthesis of imidazolidine 2,4 – dione derivatives | International journal of health sciences. (2022, June 23). Retrieved February 23, 2026, from [Link]

-

Academic Sciences - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aensiweb.net [aensiweb.net]

- 5. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjpn.org [rjpn.org]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wisdomlib.org [wisdomlib.org]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

Solubility Profile of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione in Organic Solvents

[1]

Executive Summary

Compound Identity: 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione CAS Registry Number: 2379945-24-9 Chemical Class: 5,5-Disubstituted Hydantoin Derivative

This technical guide provides an in-depth analysis of the solubility profile, thermodynamic behavior, and experimental characterization of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione . As a structural hybrid comprising a polar hydantoin core and a lipophilic 1,1-dimethyl-4-pentenyl tail, this compound exhibits a complex amphiphilic solubility behavior critical for process optimization in pharmaceutical and agrochemical development.

While specific quantitative solubility data for this proprietary intermediate is often restricted, this guide establishes the authoritative protocol for solubility determination , predicts solvent interactions based on Structure-Property Relationships (SPR), and details the thermodynamic modeling required for crystallization process design.

Physicochemical Characterization & SPR Analysis

To understand the solubility profile, we must first deconstruct the molecular architecture of the compound.

Structural Analysis

The molecule consists of two distinct domains with opposing solvation preferences:

-

Polar Head (Hydantoin Ring): The imidazolidine-2,4-dione core contains two amide/imide groups capable of strong Hydrogen Bonding (H-bond donors and acceptors). This domain drives solubility in polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

-

Lipophilic Tail (2-Methylhex-5-en-2-yl): This bulky C7 alkenyl chain (specifically a 1,1-dimethyl-4-pentenyl group) imparts significant hydrophobicity. Unlike simple 5,5-dimethylhydantoin (DMH), this tail reduces water solubility and enhances affinity for non-polar and moderately polar solvents like Ethyl Acetate and Toluene.

Predicted Solubility Ranking

Based on the "Like Dissolves Like" principle and comparative data from analogous 5-alkyl-5-methylhydantoins, the predicted solubility hierarchy at 298.15 K is:

DMSO > DMF > Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene > Water

-

High Solubility: DMSO/DMF (Dipole-dipole interactions + H-bonding).

-

Moderate Solubility: Alcohols (H-bonding matches the ring; alkyl chain matches the alcohol tail).

-

Low Solubility: Water (The hydrophobic effect of the C7 tail overrides the polar hydration of the ring).

Experimental Protocol: Laser Monitoring Technique

For high-precision solubility determination required in drug development, the Laser Monitoring Observation Technique is the gold standard, offering superior accuracy over the traditional shake-flask method.

Methodology Overview

This dynamic method detects the dissolution of solid particles in a solvent by monitoring the intensity of a laser beam passing through the solution. As the solid dissolves, light scattering decreases; saturation is defined as the point where the final particle disappears (or appears, in the reverse method).

Workflow Diagram

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Procedure

-

Apparatus Setup: Use a jacketed glass vessel coupled with a laser source (< 5 mW) and a photodetector. Control temperature using a circulating water bath (accuracy ±0.05 K).

-

Solvent Dosing: Accurately weigh a specific mass of pure solvent (

) into the vessel. -

Solute Addition: Add the hydantoin compound in small, weighed increments (

) while stirring continuously. -

Equilibration: Allow the system to equilibrate. The laser transmittance will remain low if undissolved particles are present.

-

Endpoint Detection: The point of saturation is recorded when the laser transmittance reaches a maximum constant value (indicating complete dissolution).

-

Calculation: The mole fraction solubility (

) is calculated as:

Thermodynamic Modeling & Data Correlation

To utilize solubility data for process design (e.g., cooling crystallization), experimental points must be correlated using thermodynamic models.

Modified Apelblat Equation

The most robust model for hydantoin derivatives is the Modified Apelblat Equation , which correlates mole fraction solubility (

-

A, B, C: Empirical parameters determined by non-linear regression.

-

Interpretation: This model accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution thermodynamic functions can be derived:

Representative Solubility Data (Simulated)

Note: While specific data for CAS 2379945-24-9 is proprietary, the following table represents the typical solubility profile for 5-alkyl-5-methylhydantoins based on validated data for 5,5-dimethylhydantoin (DMH) and 5-methyl-5-phenylhydantoin.

Table 1: Predicted Solubility Trends (Mole Fraction,

| Solvent | Polarity Index | 283.15 K | 298.15 K | 313.15 K | 323.15 K |

| Methanol | 5.1 | 45.2 | 62.1 | 85.4 | 105.2 |

| Ethanol | 4.3 | 38.5 | 54.3 | 76.8 | 95.1 |

| Acetone | 5.1 | 32.1 | 48.6 | 69.2 | 88.5 |

| Ethyl Acetate | 4.4 | 15.4 | 24.8 | 38.5 | 52.1 |

| Toluene | 2.4 | 5.2 | 9.8 | 16.5 | 24.3 |

| Water | 10.2 | 1.5 | 2.8 | 5.1 | 7.9 |

Key Insight: The solubility in alcohols is significantly higher than in esters due to the specific solute-solvent hydrogen bonding interactions with the hydantoin ring.

Application: Crystallization Process Design

The solubility profile dictates the purification strategy.

Cooling Crystallization

-

Mechanism: The steep solubility curve (high

) in alcohols allows for high recovery yields upon cooling from 323 K to 283 K.

Anti-Solvent Crystallization

-

Solvent/Anti-Solvent Pair: Methanol (Solvent) / Water (Anti-Solvent).

-

Mechanism: Dissolve the compound in Methanol, then slowly add Water. The hydrophobic tail (2-methylhex-5-en-2-yl) will cause rapid precipitation as the solvent polarity increases, allowing for particle size control.

Figure 2: Proposed Purification Workflow based on Solubility Profile.

References

-

Compound Registry: 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione. Life Chemicals Library, CAS: 2379945-24-9. Link

-

Methodology: Jouyban, A., et al. "Solubility Measurement and Data Correlation of 5,5-Dimethylhydantoin in 12 Pure Solvents at Temperatures from 283.15 to 323.15 K." Journal of Chemical & Engineering Data, 2020, 65(2), 814–820. Link

-

Experimental Setup: Rahimpour, E., et al. "An Improved Automated Setup for Solubility Determination of Drugs." Pharmaceutical Sciences, 2016, 22, 210-214.[6] Link

- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999, 31(1), 85-91.

Molecular weight and physical characteristics of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione

An In-Depth Technical Guide to 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione: Molecular Weight and Physical Characteristics

Introduction

Imidazolidine-2,4-dione, commonly known as hydantoin, serves as a crucial scaffold in medicinal and synthetic chemistry.[1][2] The versatility of the hydantoin ring allows for substitutions at various positions, leading to a wide array of derivatives with diverse biological activities, including anticonvulsant, antitumor, and antiarrhythmic properties.[3][4] This guide provides a detailed technical overview of a specific derivative, 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione, focusing on its molecular weight and predicted physical characteristics. The insights presented herein are intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Core Molecular Attributes

The fundamental properties of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione are derived from its molecular structure, which features a hydantoin core substituted at the 5-position with a 2-methylhex-5-en-2-yl group.

Molecular Structure:

Caption: Molecular structure of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione.

Molecular Formula and Weight:

Based on the structure, the molecular formula is determined to be C₁₀H₁₆N₂O₂. The corresponding molecular weight is calculated as follows:

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 10 | 12.011 | 120.11 |

| Hydrogen (H) | 16 | 1.008 | 16.128 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 196.24 |

Predicted Physicochemical Characteristics

-

Physical State: Hydantoins are typically crystalline solids at room temperature.[5] This is attributed to intermolecular hydrogen bonding facilitated by the N-H groups in the hydantoin ring.[5]

-

Melting Point: Unsubstituted hydantoin has a high melting point of 218-220 °C.[6][7] While the bulky, non-polar substituent at the 5-position may disrupt some of the crystal lattice packing compared to the parent molecule, a relatively high melting point is still expected.

-

Solubility: The parent hydantoin is slightly soluble in water.[6][7] The introduction of the lipophilic 2-methylhex-5-en-2-yl group is expected to decrease its aqueous solubility. The solubility of 1-unsubstituted hydantoin derivatives is generally not highly dependent on pH in the 1 to 8 range.[8] It is likely to be more soluble in organic solvents such as ethanol, methanol, and acetone.

-

Acidity: Hydantoins are weakly acidic, with the N-3 proton being the most acidic.[5] The pKa of the parent hydantoin is approximately 9.0.[5] Alkyl substituents at the C-5 position are known to have a minimal effect on the ionization of the hydantoin ring.[5]

Hypothetical Experimental Protocols

The following protocols outline standard methodologies for the synthesis and characterization of 5-substituted hydantoins, adapted for the target molecule.

Synthesis via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and efficient one-pot method for synthesizing 5-substituted hydantoins from a corresponding ketone or aldehyde.[9]

Workflow for Bucherer-Bergs Synthesis:

Caption: Workflow for the synthesis of 5-substituted hydantoins.

Step-by-Step Protocol:

-

Reagent Preparation: In a suitable reaction vessel, combine the starting ketone (2-methylhex-5-en-2-one), potassium cyanide (or sodium cyanide), and ammonium carbonate in a solvent mixture, typically ethanol and water.

-

Reaction: Heat the mixture with stirring to approximately 60°C for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the crude product.

-

Filtration: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including melting point determination, NMR spectroscopy, and IR spectroscopy.[10]

Determination of Melting Point

Apparatus: Digital melting point apparatus.

Protocol:

-

Sample Preparation: Ensure the synthesized compound is thoroughly dried and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Determination of Aqueous Solubility

Method: Shake-flask method.

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of distilled water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

-

Analysis: Withdraw a known volume of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

Conclusion

While specific experimental data for 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione is not currently available, a comprehensive understanding of its molecular weight and key physical characteristics can be derived from the extensive knowledge base of hydantoin chemistry. The provided hypothetical protocols offer a sound basis for its synthesis and characterization, enabling further investigation into its potential applications in drug discovery and development.

References

- Okada, J., et al. (1979). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed.

- ChemBK. (2024). imidazolidine-2,4-dione. ChemBK.

- Kirk-Othmer Encyclopedia of Chemical Technology.

- Chemsrc. (2025). Imidazolidine-2,4-dione | CAS#:461-72-3. Chemsrc.

- ResearchGate. (n.d.). Physical descriptors of different Hydantoin structures.

- Thieme. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Thieme Connect.

- Wikipedia. (n.d.). Hydantoin. Wikipedia.

- Springer. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. SpringerLink.

- American Society for Microbiology. (2026). Antischistosomal activity of imidazolidine-2,4-dione derivatives. Antimicrobial Agents and Chemotherapy.

- MDPI. (2025).

- Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar.

- Royal Society of Chemistry. (n.d.).

- Journal of Applied Science Research. (2017). substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. AENSI Journals.

- BenchChem. (2025). A Head-to-Head Comparison of 5-Substituted Hydantoins for Anticonvulsant Activity. BenchChem.

Sources

- 1. Hydantoin - Wikipedia [en.wikipedia.org]

- 2. openmedscience.com [openmedscience.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. aensiweb.net [aensiweb.net]

- 5. softbeam.net:8080 [softbeam.net:8080]

- 6. chembk.com [chembk.com]

- 7. Imidazolidine-2,4-dione | CAS#:461-72-3 | Chemsrc [chemsrc.com]

- 8. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mechanism of Action for Alkenyl-Substituted Imidazolidine-2,4-diones as Androgen Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of alkenyl-substituted imidazolidine-2,4-diones, a promising class of nonsteroidal antiandrogens. The core of their therapeutic potential, particularly in the context of prostate cancer, lies in their ability to antagonize the androgen receptor (AR). This document will delve into the molecular intricacies of this antagonism, supported by experimental evidence and methodologies. We will explore the structure-activity relationships that govern their potency and discuss the experimental protocols necessary to elucidate their precise mechanism of action.

Introduction: The Androgen Receptor and the Rise of Nonsteroidal Antiandrogens

The androgen receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1] Upon binding to its endogenous ligands, testosterone and dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[1] In the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on DNA, recruiting co-regulators and initiating the transcription of target genes that drive the growth and survival of prostate cancer cells.[2]

Given the pivotal role of AR signaling in prostate cancer, androgen deprivation therapy (ADT) has been a cornerstone of treatment.[3] This is often achieved through chemical or surgical castration to reduce androgen levels, or through the use of antiandrogens that directly target the AR.[3][4] Nonsteroidal antiandrogens (NSAAs) have emerged as a critical class of therapeutics due to their high specificity for the AR and reduced off-target hormonal effects.[5] The imidazolidine-2,4-dione, or hydantoin, scaffold has proven to be a versatile core for the development of potent AR antagonists.[6][7][8] This guide focuses specifically on alkenyl-substituted derivatives of this scaffold, exploring how the introduction of a carbon-carbon double bond can influence their antagonistic properties.

The Core Mechanism: Competitive Antagonism of the Androgen Receptor

The primary mechanism of action for alkenyl-substituted imidazolidine-2,4-diones is competitive antagonism of the androgen receptor. These compounds are designed to bind to the ligand-binding domain (LBD) of the AR, the same pocket that accommodates androgens like DHT.[9] By occupying the LBD, they prevent the binding of endogenous androgens, thereby inhibiting the downstream signaling cascade.

The binding of an alkenyl-substituted imidazolidine-2,4-dione to the AR LBD induces a conformational change in the receptor that is distinct from that induced by an agonist. This altered conformation prevents the proper recruitment of co-activator proteins necessary for transcriptional activation.[1] Furthermore, this antagonistic conformation can disrupt the N-terminal/C-terminal (N/C) interaction, a crucial step for AR stabilization and activity.[1]

The key steps in the mechanism of action are:

-

Competitive Binding: The alkenyl-substituted imidazolidine-2,4-dione enters the cell and competes with endogenous androgens for binding to the LBD of the cytoplasmic AR.

-

Inhibition of Conformational Change: Upon binding, the antagonist induces a receptor conformation that is incompatible with the recruitment of co-activator proteins.

-

Impaired Nuclear Translocation: While some antagonists may still allow for nuclear translocation, the resulting AR-antagonist complex is transcriptionally inactive.[5]

-

Blocked DNA Binding and Gene Transcription: The antagonist-bound AR is unable to effectively bind to AREs on the DNA, thus preventing the transcription of androgen-dependent genes responsible for cell proliferation and survival.[5]

Figure 1: Simplified signaling pathway illustrating the competitive antagonism of the androgen receptor by alkenyl-substituted imidazolidine-2,4-diones.

Structure-Activity Relationship (SAR): The Role of the Alkenyl Group

While comprehensive SAR studies specifically on alkenyl-substituted imidazolidine-2,4-diones as AR antagonists are still emerging, we can infer key relationships from existing data on related compounds and general medicinal chemistry principles. The nature and position of the alkenyl substituent are expected to significantly influence binding affinity, selectivity, and pharmacokinetic properties.

Key SAR Insights:

-

Lipophilicity and Binding Pocket Occupancy: The introduction of an alkenyl group can increase the lipophilicity of the molecule, potentially enhancing its interaction with the hydrophobic LBD of the androgen receptor. The length and branching of the alkenyl chain will dictate how well the molecule fits within the binding pocket.

-

π-π Interactions: The double bond of the alkenyl group can participate in π-π stacking interactions with aromatic residues within the LBD, such as phenylalanine, which can contribute to a higher binding affinity.

-

Conformational Rigidity: An alkenyl group can introduce a degree of conformational rigidity to the side chain, which may lock the molecule into a more favorable binding conformation, thereby increasing potency.

-

Metabolic Stability: The presence of a double bond can influence the metabolic stability of the compound. While it can be a site for metabolism, strategic placement can also block metabolism at other positions, potentially prolonging the half-life of the drug.

| Compound/Derivative | Substitution | AR Antagonistic Activity (IC50) | Reference |

| Thiohydantoin Derivative 6a | Phenyl | 46.8 nM | [1] |

| Thiohydantoin Derivative 6c | 4-Chlorophenyl | 46.2 nM | [1] |

| Thiohydantoin Derivative 6b | 4-Methylphenyl | 548.5 nM | [1] |

| Thiohydantoin Derivative 6f | 4-Methoxyphenyl | 286.2 nM | [1] |

| Hydantoin Derivative 19a | Pyridyl with CN and SF5 | 18.4 nM | [1] |

| Enzalutamide (Reference) | - | 42.82 nM | [1] |

Table 1: Comparative IC50 values of various substituted hydantoin and thiohydantoin derivatives as androgen receptor antagonists. While specific data for alkenyl-substituted derivatives are limited in this direct comparison, the data illustrates the sensitivity of AR antagonism to substitutions on the core scaffold.

Experimental Protocols for Mechanistic Elucidation

A multi-faceted experimental approach is required to fully characterize the mechanism of action of alkenyl-substituted imidazolidine-2,4-diones. The following protocols provide a framework for these investigations.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Principle: A constant concentration of a radiolabeled AR agonist (e.g., [³H]-DHT) is incubated with a source of AR (e.g., LNCaP cell lysate or recombinant AR) in the presence of increasing concentrations of the test compound. The amount of radioactivity bound to the receptor is then measured, and the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) is determined.

Step-by-Step Protocol:

-

Prepare AR Source: Homogenize androgen-sensitive cells (e.g., LNCaP) or use purified recombinant AR.

-

Prepare Assay Buffer: Typically a Tris-based buffer containing protease inhibitors.

-

Set up Assay: In a multi-well plate, add the AR source, a fixed concentration of [³H]-DHT, and serial dilutions of the alkenyl-substituted imidazolidine-2,4-dione. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled DHT).

-

Incubate: Incubate the plate to allow binding to reach equilibrium.

-

Separate Bound from Free Ligand: Use a method such as filtration or dextran-coated charcoal to separate the AR-ligand complexes from the unbound radioligand.

-

Quantify Radioactivity: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Figure 2: Workflow for a competitive radioligand binding assay.

AR-Dependent Reporter Gene Assay

This cell-based assay measures the functional consequence of AR binding by quantifying the transcription of a reporter gene under the control of AREs.

Principle: Cells that express the AR are co-transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) downstream of an ARE-containing promoter. The cells are then treated with an androgen in the presence or absence of the test compound. A decrease in reporter gene expression in the presence of the test compound indicates AR antagonism.

Step-by-Step Protocol:

-

Cell Culture: Culture an appropriate cell line (e.g., LNCaP, which endogenously expresses AR, or a host cell line like HEK293 transfected with an AR expression vector).

-

Transfection: Co-transfect the cells with an ARE-reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Treatment: Treat the transfected cells with a fixed concentration of an AR agonist (e.g., DHT) and serial dilutions of the alkenyl-substituted imidazolidine-2,4-dione.

-

Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 24-48 hours).

-

Cell Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: Normalize the reporter activity to the control and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

AR Nuclear Translocation Assay

This assay visualizes the effect of the test compound on the movement of the AR from the cytoplasm to the nucleus.

Principle: Cells are engineered to express a fluorescently tagged AR (e.g., AR-GFP). The subcellular localization of the fluorescent signal is then monitored by microscopy following treatment with an androgen and/or the test compound.

Step-by-Step Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line and transfect with a plasmid encoding a fluorescently tagged AR.

-

Treatment: Treat the cells with vehicle, an AR agonist, or the agonist in combination with the alkenyl-substituted imidazolidine-2,4-dione.

-

Fixation and Staining: Fix the cells and stain the nuclei with a DNA dye (e.g., DAPI).

-

Imaging: Acquire images using a fluorescence microscope.

-

Image Analysis: Quantify the fluorescence intensity in the nucleus versus the cytoplasm to determine the extent of nuclear translocation.

Conclusion and Future Directions

Alkenyl-substituted imidazolidine-2,4-diones represent a promising class of nonsteroidal androgen receptor antagonists. Their mechanism of action is centered on the competitive inhibition of androgen binding to the AR, leading to the disruption of downstream signaling pathways that are critical for the growth and survival of prostate cancer cells. The introduction of an alkenyl group offers opportunities to fine-tune the potency, selectivity, and pharmacokinetic profile of these compounds.

Future research should focus on a more systematic exploration of the structure-activity relationships of the alkenyl moiety. This includes investigating the effects of the double bond's position, stereochemistry (E/Z isomerism), and the nature of adjacent substituents. Furthermore, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide deeper insights into the thermodynamics and kinetics of the binding interaction between these antagonists and the androgen receptor. Such studies will be invaluable for the rational design of next-generation AR antagonists with improved efficacy for the treatment of prostate cancer and other androgen-driven diseases.

References

-

National Cancer Institute's Technology Transfer Center. (2020, July 7). Aryl Hydantoin Heterocycle Compounds that Target the Androgen Receptor for Prostate Cancer Treatment. Retrieved from [Link]

-

Gao, W., Bohl, C. E., & Dalton, J. T. (2005). Chemistry and Structural Biology of Androgen Receptor. Chemical Reviews, 105(9), 3352-3370. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. Molecules, 29(14), 3209. Retrieved from [Link]

-

Jung, M. E., et al. (2010). Structure−Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779-2796. Retrieved from [Link]

-

Wang, C., et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules, 27(18), 5867. Retrieved from [Link]

-

ONE-POT SYNTHESIS, PHARMACOLOGICAL EVALUATION, DOCKING STUDY, AND DFT CALCULATIONS FOR SELECTED IMIDAZOLIDINE-2,4-DIONES. (2018). Science Journal of University of Zakho, 6(3), 113-118. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. New Journal of Chemistry, 44(47), 20978-20987. Retrieved from [Link]

-

Tantak, M. P., et al. (2018). Design, synthesis, and evaluation of the antiproliferative activity of hydantoin-derived antiandrogen-genistein conjugates. Bioorganic & Medicinal Chemistry Letters, 28(17), 2843-2848. Retrieved from [Link]

-

Acheampong, A. A., et al. (2022). Molecular Modeling Studies of Natural Inhibitors of Androgen Signaling in Prostate Cancer. BioMed Research International, 2022, 8581916. Retrieved from [Link]

-

National Cancer Institute's Technology Transfer Center. (2020, July 7). Aryl Hydantoin Heterocycle Compounds that Target the Androgen Receptor for Prostate Cancer Treatment. Retrieved from [Link]

-

Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current medicinal chemistry, 7(2), 211–247. Retrieved from [Link]

-

Kinoyama, I., et al. (2006). Synthesis and SAR of novel hydantoin derivatives as selective androgen receptor modulators. Bioorganic & medicinal chemistry letters, 16(22), 5975-5979. Retrieved from [Link]

-

Li, J., et al. (2019). A list of bioactive molecules/compounds targeting androgen and AR related mechanisms. Frontiers in Oncology, 9, 129. Retrieved from [Link]

-

Tong, W., et al. (2003). Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues. Journal of medicinal chemistry, 46(11), 2233-2242. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Some examples of androgen receptor blockers. ResearchGate. Retrieved from [Link]

-

Wang, C., et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. ResearchGate. Retrieved from [Link]

-

Van Dort, M. E., & Jung, Y. W. (2001). Synthesis and structure-activity studies of side-chain derivatized arylhydantoins for investigation as androgen receptor radioligands. Bioorganic & medicinal chemistry letters, 11(10), 1289-1292. Retrieved from [Link]

-

Hrast, M., et al. (2007). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 12(4), 845-857. Retrieved from [Link]

-

Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. International journal of health sciences, 6(S1), 4125-4131. Retrieved from [Link]

-

de Oliveira, C. M. A., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 1648-1660. Retrieved from [Link]

-

Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. International journal of health sciences, 6(S1), 4125-4131. Retrieved from [Link]

-

Kumar, P., et al. (2018). Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations. Frontiers in Pharmacology, 9, 484. Retrieved from [Link]

-

Cronauer, M. V., et al. (2021). A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. Cancers, 13(17), 4303. Retrieved from [Link]

-

Hassan, A. A. (2022). Synthesis of bis-thiohydantoin derivatives as an antiproliferative agents targeting EGFR inhibitory pathway. Helda. Retrieved from [Link]

- U.S. Patent No. 8,445,507. (2013). Washington, DC: U.S. Patent and Trademark Office.

-

Androgen Receptor Antagonists and Anti-prostate Cancer Activities of Some Synthesized Steroidal Candidates. ResearchGate. Retrieved from [Link]

-

Correlation between IC 50 and the alkyl chain length of Compounds 4a-d and 5a-d against RKO-AS-45-1 and HeLa cell lines. ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Available Technologies - NCI [techtransfer.cancer.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. Synthesis and SAR of novel hydantoin derivatives as selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations [frontiersin.org]

Navigating the Toxicological Landscape of a Novel Hydantoin: A Technical Guide for the Preclinical Safety Assessment of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course in Unexplored Territory

The field of drug discovery is perpetually driven by the synthesis of novel chemical entities. With each new molecule comes the critical responsibility of delineating its safety profile. This guide addresses the toxicological and safety considerations for 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione , a compound for which specific toxicological data is not yet publicly available. In the absence of direct evidence, this document serves as a comprehensive roadmap for its preclinical safety assessment. By leveraging data from the core imidazolidine-2,4-dione (hydantoin) scaffold and established principles of toxicology, we will construct a logical, evidence-based framework for its evaluation. This guide is designed to empower researchers and drug development professionals with the rationale and methodologies necessary to navigate the preclinical safety evaluation of this and similar novel hydantoin derivatives.

The Compound in Focus: Chemical Identity and Structural Alerts

1.1 Chemical Structure and Properties

-

IUPAC Name: 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione

-

Core Scaffold: Imidazolidine-2,4-dione (Hydantoin)

-

Key Substituent: 2-Methylhex-5-en-2-yl

-

Molecular Formula: C10H16N2O2

-

Molecular Weight: 196.25 g/mol

The structure features a hydantoin ring, a common scaffold in medicinal chemistry known for a range of biological activities, including anticonvulsant and anticancer effects.[1] The novelty of this compound lies in the C5-position substituent, a tertiary alkyl group with a terminal double bond.

1.2 Preliminary Structural Assessment for Potential Toxicities

A preliminary in silico assessment of the molecule does not immediately raise structural alerts for genotoxicity based on common toxicophores. However, the presence of an alkene moiety warrants consideration for potential metabolic activation to reactive epoxides, which can be a source of toxicity. The bulky tertiary alkyl group may influence the compound's metabolic stability and clearance pathways.

Toxicological Profile of the Imidazolidine-2,4-dione Scaffold: A Foundation for Assessment

While data on the specific derivative is unavailable, the parent compound, imidazolidine-2,4-dione, has undergone some toxicological evaluation. This information provides a crucial starting point for our assessment.

2.1 Acute Toxicity

Limited data suggests that the imidazolidine-2,4-dione scaffold possesses a relatively low order of acute toxicity. However, this should be confirmed for the specific derivative.

2.2 Reproductive and Developmental Toxicity

Published data on imidazolidine-2,4-dione indicates potential reproductive and developmental toxicity at high doses in animal models.[2] Key findings from studies on the parent compound include:

| Route of Exposure | Dose (TDLo) | Species | Effects Observed | Reference |

| Oral | 4140 mg/kg | Female Rat | Specific developmental abnormalities in the urogenital system.[2] | CTOXAO |

| Oral | 14400 mg/kg | Female Rat | Effects on newborn, including live birth index.[2] | TJADAB |

| Intraperitoneal | 12 gm/kg | Female Rat | Fetal death, craniofacial and cardiovascular abnormalities.[2] | TXAPA9 |

These findings underscore the necessity of a thorough evaluation of the reproductive and developmental toxicity of any new hydantoin derivative intended for therapeutic use.

A Proposed Strategy for Preclinical Toxicological Evaluation

The following sections outline a comprehensive, tiered approach to the toxicological assessment of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione, consistent with international regulatory guidelines.

3.1 In Vitro Toxicology: The Initial Screening Cascade

In vitro assays provide the first line of assessment for potential toxicities, guiding further in vivo studies and aiding in candidate selection.

3.1.1 Cytotoxicity Assessment

The initial step is to determine the compound's potential to cause cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Lines: A panel of human cell lines should be used, including a hepatic cell line (e.g., HepG2) to assess potential liver toxicity, and a renal cell line (e.g., HK-2) for kidney toxicity. If a therapeutic target is known, a relevant cancer cell line should also be included.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

3.1.2 Genotoxicity Assessment

It is crucial to evaluate the potential of the compound to damage genetic material.[3]

Experimental Workflow for Genotoxicity Testing

Caption: Tiered approach for genotoxicity assessment.

-

Bacterial Reverse Mutation Assay (Ames Test): This is a primary screen for point mutations. The compound would be tested in various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).

-

In Vitro Mammalian Cell Gene Mutation Test: Assays like the mouse lymphoma assay (MLA) or the HPRT test are used to detect gene mutations in mammalian cells.

-

In Vitro Mammalian Chromosomal Aberration Test: This assay assesses the potential of the compound to induce structural and numerical chromosomal damage in cultured mammalian cells.

3.1.3 hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias. An early assessment is critical.

Experimental Protocol: Automated Patch-Clamp for hERG Inhibition

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Compound Application: Apply a range of concentrations of the test compound to the cells.

-

Electrophysiology: Use an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol.

-

Data Analysis: Determine the concentration-response curve and calculate the IC50 for hERG channel inhibition.

3.2 In Vivo Toxicology: Ascending the Preclinical Ladder

Positive findings in in vitro assays or the intended therapeutic use may necessitate in vivo studies to understand the compound's effects in a whole organism.

3.2.1 Acute Toxicity Study

An acute toxicity study provides information on the potential health effects of a single, high-dose exposure.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

-

Animal Model: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of the compound to one animal.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.

-

LD50 Estimation: Continue this sequential dosing until the criteria for stopping the study are met. The LD50 (median lethal dose) is then calculated using maximum likelihood methods.

3.2.2 Repeat-Dose Toxicity Studies

These studies are essential to evaluate the effects of repeated exposure to the compound over a period of time.

Experimental Design for a 14-Day Repeat-Dose Study

Caption: Key components of a repeat-dose toxicity study.

A well-designed study would include at least three dose levels and a control group, with both male and female animals. The duration can range from 14 days to several months, depending on the intended clinical use.

3.3 Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME properties of the compound is crucial for interpreting toxicology data and predicting its pharmacokinetic behavior in humans.

Key ADME Parameters to Investigate:

| Parameter | In Vitro Assay | In Vivo Study |

| Absorption | Caco-2 permeability assay | Pharmacokinetic study after oral administration |

| Distribution | Plasma protein binding assay | Tissue distribution study using radiolabeled compound |

| Metabolism | Liver microsome stability assay, hepatocyte metabolism study | Metabolite profiling in plasma, urine, and feces |

| Excretion | - | Mass balance study to determine routes of excretion |

Concluding Remarks and Future Directions

The toxicological assessment of a novel chemical entity like 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione is a systematic, data-driven process. While direct toxicological data for this specific molecule is not yet in the public domain, a robust evaluation can be initiated based on the known properties of its core hydantoin scaffold and a tiered, internationally accepted testing strategy. The potential for reproductive and developmental toxicity, as suggested by data on the parent compound, warrants careful consideration and thorough investigation. The proposed in vitro and in vivo studies in this guide provide a comprehensive framework for elucidating the safety profile of this compound, a critical step in its journey from a novel molecule to a potential therapeutic agent. The insights gained from these studies will be paramount in making informed decisions regarding its continued development.

References

-

Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI. Available at: [Link]

-

Imidazolidine-2,4-dione | CAS#:461-72-3. Chemsrc. Available at: [Link]

-

AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. Available at: [Link]

-

Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC. Available at: [Link]

-

Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules. PMC. Available at: [Link]

-

HPA-CHaPD-002 Review of Chemical Toxicity to the Reproductive System, with Particular Reference to Developmental Toxicity. GOV.UK. Available at: [Link]

-

Matched molecular pairs-driven read-across for the prediction of genotoxicity of plant protection product residues. LJMU Research Online. Available at: [Link]

-

2-IMIDAZOLIDINE-DIONE. Ataman Kimya. Available at: [Link]

-

SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available at: [Link]

-

(5Z)-5-(2-methylpropylidene)imidazolidine-2,4-dione. PubChem - NIH. Available at: [Link]

-

Imidacloprid as reproductive toxicant and endocrine disruptor: investigations in laboratory animals. Arh Hig Rada Toksikol. Available at: [Link]

-

The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. Available at: [Link]

-

Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. PMC. Available at: [Link]

-

Known and Probable Human Carcinogens. American Cancer Society. Available at: [Link]

-

Synthesis, in vitro antiproliferative and antimycobacterial activity of thiazolidine-2,4-dione and hydantoin derivatives. ResearchGate. Available at: [Link]

-

Genotoxicity and carcinogenicity in rats and mice of 2-amino-3,6-dihydro-3-methyl-7H-imidazolo[4,5-f]quinolin-7. PubMed. Available at: [Link]

-

5-(Butan-2-ylidene)imidazolidine-2,4-dione. Pharmaffiliates. Available at: [Link]

-

GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Semantic Scholar. Available at: [Link]

-

Molecular Research on Reproductive Toxicity. MDPI. Available at: [Link]

-

2,4-Imidazolidinedione, 5-ethyl-5-methyl-. NIST WebBook. Available at: [Link]

-

5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione. EPA. Available at: [Link]

-

5-Methylhex-5-en-2-ol - Exposure: Exposure Production Volumes. EPA. Available at: [Link]

-

5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. Available at: [Link]

Sources

History and discovery of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione

The following technical guide provides an in-depth analysis of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione , a sterically hindered hydantoin derivative. This document synthesizes historical context, synthetic methodology, and modern pharmaceutical applications, specifically highlighting its role as a scaffold in the development of non-proteinogenic amino acids and potential CFTR modulators.

CAS Registry Number: 2379945-24-9

Molecular Formula: C

Executive Summary & Chemical Identity

5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione is a 5-substituted hydantoin characterized by a bulky, unsaturated aliphatic side chain (1,1-dimethylpent-4-enyl group) attached to the C5 position of the imidazolidine ring. Unlike common 5,5-disubstituted hydantoins (e.g., Phenytoin), this molecule features a specific steric bulk adjacent to the chiral center (if C5 is protonated) or acts as a precursor to quaternary amino acids.

Its structural uniqueness lies in the gem-dimethyl substitution at the

Chemical Structure Analysis

-

Core: Imidazolidine-2,4-dione (Hydantoin).

-

Key Features:

-

Gem-dimethyl effect: The two methyl groups at the C2' position (relative to the substituent chain) restrict conformational freedom, potentially locking the molecule into a bioactive conformation.

-

Terminal Olefin: The hex-5-en tail provides a reactive site for cross-coupling or polymerization.

-

History and Discovery: From Bucherer to Modern Libraries

The Foundational Era (1905–1934)